N-Tosyl-D-phenylalanine

Descripción general

Descripción

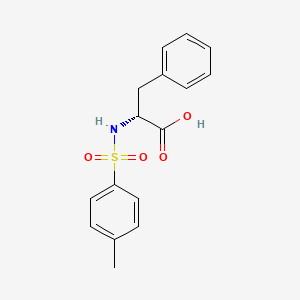

N-Tosyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is widely used in organic synthesis and biochemical research due to its stability and reactivity. The tosyl group serves as a protecting group for the amino functionality, making this compound a valuable intermediate in the synthesis of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Tosyl-D-phenylalanine can be synthesized through the reaction of D-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.

- Add p-toluenesulfonyl chloride dissolved in an organic solvent like diethyl ether.

- Stir the mixture at room temperature overnight.

- Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

- Extract the product with diethyl ether, dry over sodium sulfate, and recrystallize to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tosylation reaction.

Análisis De Reacciones Químicas

Types of Reactions: N-Tosyl-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be displaced by nucleophiles, making it a good leaving group in nucleophilic substitution reactions.

Reduction Reactions: The tosyl group can be removed under reductive conditions using reagents like samarium diiodide.

Oxidation Reactions: The phenylalanine moiety can undergo oxidation to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Substitution: Tosyl chloride and pyridine in dichloromethane for tosylation.

Reduction: Samarium diiodide for deprotection.

Oxidation: Potassium permanganate or chromium trioxide for oxidation of the phenylalanine moiety.

Major Products:

Substitution: Formation of sulfonamides or other substituted derivatives.

Reduction: Free amine after removal of the tosyl group.

Oxidation: Ketones or aldehydes from the phenylalanine moiety.

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Protease Inhibition

TPCK is primarily known as a potent inhibitor of serine proteases, particularly in the context of studying inflammatory pathways. Research has shown that TPCK inhibits the nuclear factor-kappaB (NF-kB) activation pathway by modifying thiol groups on target proteins such as IKKβ and p65/RelA. This modification prevents the activation of NF-kB, which is crucial in mediating inflammatory responses .

Case Study: NF-kB Inhibition

- Objective: To evaluate TPCK's effect on NF-kB activation.

- Method: HeLa cells were treated with TPCK, and NF-kB activity was measured.

- Results: TPCK inhibited IKK activity and reduced p65/RelA-DNA binding, confirming its role as an effective inhibitor of NF-kB activation .

1.2 Antileishmanial Activity

Recent studies have highlighted TPCK's potential in treating leishmaniasis. In vitro experiments demonstrated that TPCK induces oxidative stress in Leishmania amazonensis, leading to increased cell death. In vivo studies further supported these findings, showing reduced lesion sizes and parasite loads in infected mice treated with TPCK .

Case Study: Antileishmanial Effects

- Objective: To assess TPCK's efficacy against L. amazonensis.

- Method: Mice were infected with L. amazonensis and subsequently treated with varying doses of TPCK.

- Results: Significant reductions in lesion size and parasite load were observed at higher doses (30 mg/kg) compared to controls .

Pharmaceutical Applications

2.1 Analgesic Properties

N-Tosyl-D-phenylalanine has been investigated for its analgesic properties, particularly in relation to its ability to inhibit enzymes that break down endogenous pain-relieving peptides like enkephalins. This inhibition could lead to prolonged analgesic effects, making it a candidate for pain management therapies .

Case Study: Analgesic Potential

- Objective: To evaluate the analgesic effects of D-phenylalanine derivatives.

- Method: Animal models were used to assess pain response following administration of D-phenylalanine.

- Results: D-phenylalanine demonstrated significant analgesic action by inhibiting carboxypeptidase A, leading to sustained levels of enkephalins in circulation .

Synthetic Applications

3.1 Chemical Modification of Proteins

TPCK is utilized in chemical biology for the selective modification of proteins. Its ability to react with specific amino acids allows researchers to label or alter protein functions, which is crucial for studying protein interactions and functions in various biological contexts .

Case Study: Protein Modification

- Objective: To explore chemical modification techniques using TPCK.

- Method: Proteins were treated with TPCK to assess changes in activity and structure.

- Results: Successful modifications were achieved, demonstrating the utility of TPCK in generating novel protein constructs for research purposes .

Data Summary Table

Mecanismo De Acción

The mechanism of action of N-Tosyl-D-phenylalanine involves its role as a substrate or inhibitor in biochemical reactions. The tosyl group protects the amino functionality, allowing selective reactions at other sites. In enzyme assays, the phenylalanine moiety binds to the active site of proteases, while the tosyl group can form covalent bonds with active site residues, inhibiting enzyme activity . This makes it a valuable tool for studying enzyme mechanisms and developing inhibitors.

Comparación Con Compuestos Similares

N-Tosyl-L-phenylalanine: The L-enantiomer of N-Tosyl-D-phenylalanine, used in similar applications but with different stereochemistry.

N-Tosyl-D-valine: Another tosyl-protected amino acid with a different side chain, used in peptide synthesis and enzyme studies.

N-Tosyl-L-proline: A cyclic amino acid derivative with unique structural properties, used in organic synthesis.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the tosyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to inhibit proteases by covalently binding to active site residues further distinguishes it from other similar compounds .

Actividad Biológica

N-Tosyl-D-phenylalanine (N-Tosyl-D-Phe) is a derivative of the amino acid phenylalanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound has garnered significant attention in biochemical research due to its stability, reactivity, and biological activity, particularly as an inhibitor of serine proteases.

Chemical Structure:

N-Tosyl-D-Phe has the molecular formula CHNOS and a molecular weight of approximately 319.38 g/mol. The tosyl group enhances the compound's utility in organic synthesis and biochemical applications by serving as a protecting group for the amino functionality.

Mechanism of Action:

N-Tosyl-D-Phe primarily targets serine proteases, such as chymotrypsin, through irreversible inhibition. This interaction disrupts various biochemical pathways, including the mitogen-induced activation of pp70S6K, a kinase involved in cell cycle regulation. The compound's hydrophobic nature allows it to penetrate cellular membranes effectively, facilitating its action within cells.

Enzyme Inhibition

N-Tosyl-D-Phe is widely used as a substrate in enzyme assays to study protease activity and specificity. Its inhibitory effects on serine proteases have been documented in various studies:

- Chymotrypsin Inhibition: N-Tosyl-D-Phe has been shown to inhibit chymotrypsin effectively, making it a valuable tool for studying protease mechanisms.

- Antileishmanial Activity: Research has indicated that derivatives related to N-Tosyl-D-Phe exhibit antileishmanial properties by disrupting mitochondrial functions in Leishmania parasites, leading to oxidative stress and cell death .

Antiviral Potential

Recent studies have explored the potential of N-Tosyl-D-Phe analogs as inhibitors of SARS-CoV-2 helicase (Nsp13). These compounds may interfere with viral replication by targeting essential enzymatic functions within the virus .

Case Studies and Research Findings

Several studies highlight the biological activities associated with N-Tosyl-D-Phe:

- Antitrypanosomal Activity: A study synthesized new carboxamides bearing quinoline moieties, including N-Tosyl-D-Phe derivatives, which showed promising antitrypanosomal activities .

- Molecular Docking Studies: Molecular docking analyses have demonstrated that N-Tosyl-D-Phe derivatives can bind effectively to target enzymes like acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases .

- In Vitro Studies on Leishmania: In vitro experiments revealed that treatment with serine protease inhibitors related to N-Tosyl-D-Phe led to significant reductions in parasite loads in infected mice models, suggesting its potential as an alternative treatment for leishmaniasis .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Protease Inhibition | Irreversibly inhibits serine proteases like chymotrypsin. |

| Antileishmanial Effects | Induces oxidative stress and mitochondrial damage in Leishmania species. |

| Antiviral Properties | Potential inhibitor of SARS-CoV-2 helicase (Nsp13), affecting viral replication processes. |

| Enzyme Assays | Serves as a substrate for studying enzyme specificity and activity in biochemical research. |

Propiedades

IUPAC Name |

(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350707 | |

| Record name | N-TOSYL-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86117-53-5 | |

| Record name | N-TOSYL-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.